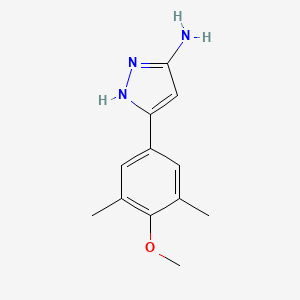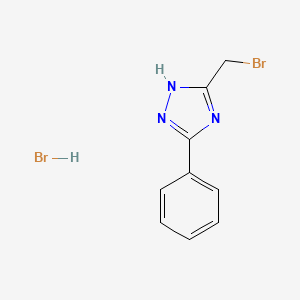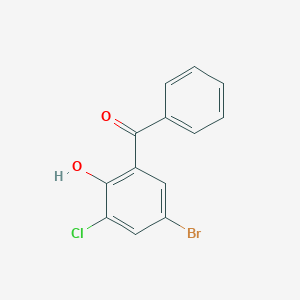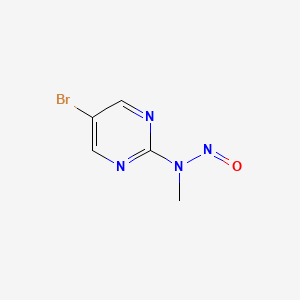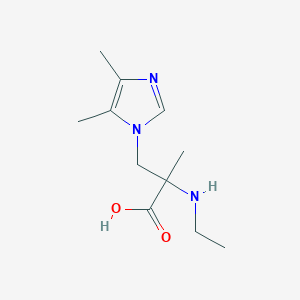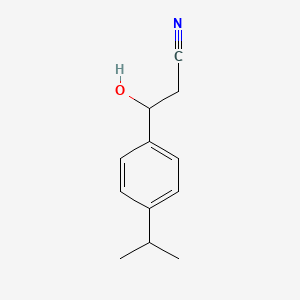
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative characterized by the presence of a hydroxy group and an isopropylphenyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile typically involves the reaction of 4-isopropylbenzaldehyde with a cyanide source under basic conditions. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of 4-isopropylbenzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the addition of the cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products
Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanenitrile.
Reduction: Formation of 3-amino-3-(4-isopropylphenyl)propanenitrile.
Substitution: Formation of 3-halo-3-(4-isopropylphenyl)propanenitrile.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The isopropylphenyl group may contribute to hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of an isopropyl group.
3-Hydroxy-3-(4-chlorophenyl)propanenitrile: Contains a chlorine atom instead of an isopropyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanenitrile: Features a methoxy group in place of the isopropyl group.
Uniqueness
3-Hydroxy-3-(4-isopropylphenyl)propanenitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group may enhance the compound’s stability and selectivity in various reactions and interactions.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9,12,14H,7H2,1-2H3 |
Clave InChI |
UGKNKHFHUHDZOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


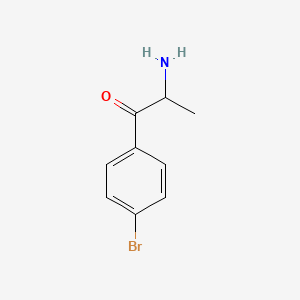
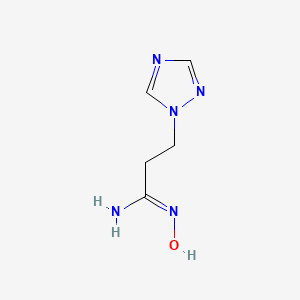
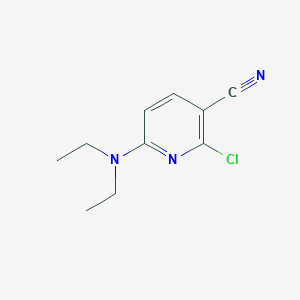
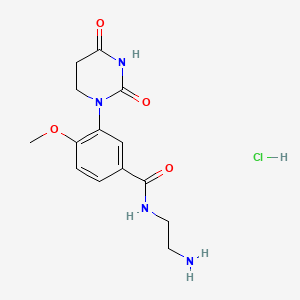
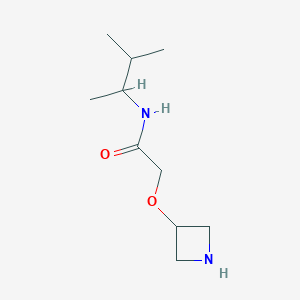
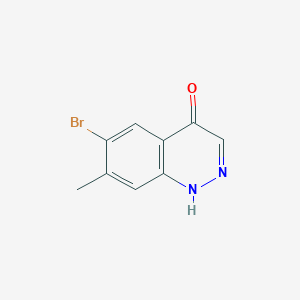
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
